Cas no 1427503-04-5 (5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/1427503-04-5x500.png)
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-BroMo-4,6-diMethyl-7-azaindole
- 5-BROMO-4,6-DIMETHYL-1H-PYRROLO[2,3-B]PYRIDINE
- 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4,6-dimethyl-
- BS-27369
- CS-0056789
- MJDCLAWSVBUKNW-UHFFFAOYSA-N
- 1427503-04-5
- P13914
- SCHEMBL16246960
- DB-085446
- 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
- Inchi: 1S/C9H9BrN2/c1-5-7-3-4-11-9(7)12-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
- InChI Key: MJDCLAWSVBUKNW-UHFFFAOYSA-N
- SMILES: C12NC=CC1=C(C)C(Br)=C(C)N=2
Computed Properties
- Exact Mass: 223.99491g/mol
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7Ų
- XLogP3: 2.8
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329845-1g |
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 98+% | 1g |
¥5761.0 | 2023-04-02 | |
Chemenu | CM321374-100mg |
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95%+ | 100mg |
$832 | 2021-06-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA067-1G |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95% | 1g |
¥ 5,761.00 | 2023-04-06 | |
A2B Chem LLC | AE73739-100mg |
5-Bromo-4,6-dimethyl-1h-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95% | 100mg |
$259.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA067-500MG |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95% | 500MG |
¥ 3,841.00 | 2023-04-06 | |
Chemenu | CM321374-250mg |
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95%+ | 250mg |
$960 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA067-100MG |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95% | 100MG |
¥ 1,445.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA067-5G |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95% | 5g |
¥ 17,285.00 | 2023-04-06 | |
Chemenu | CM321374-100mg |
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95%+ | 100mg |
$640 | 2023-02-02 | |
Chemenu | CM321374-1g |
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
1427503-04-5 | 95%+ | 1g |
$2425 | 2021-06-09 |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Introduction to 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1427503-04-5)
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1427503-04-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and two methyl groups in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with a bromine substituent at the 5-position and methyl groups at the 4 and 6 positions. This arrangement provides a rigid and planar structure that can interact with various biological targets, such as enzymes, receptors, and ion channels. The bromine atom is particularly noteworthy as it can participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in drug design.
In recent years, the study of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has been driven by its potential as a lead compound for the development of novel therapeutics. Research has shown that this compound exhibits promising pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of specific kinases involved in cancer progression and inflammation.
The synthesis of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has been extensively explored using various methodologies. One common approach involves the condensation of 2-bromopyrrole with an appropriate aldehyde or ketone followed by cyclization to form the pyrrolopyridine core. This synthetic route is highly efficient and can be readily adapted to introduce different functional groups at various positions of the molecule, thereby expanding its chemical diversity.
In the context of medicinal chemistry, the ability to modify the structure of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is crucial for optimizing its pharmacological properties. For example, substituting the bromine atom with other halogens or functional groups can significantly alter its binding affinity to target proteins. Similarly, introducing additional substituents at other positions can enhance its solubility, metabolic stability, and bioavailability.
Clinical trials involving compounds derived from 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine have shown promising results in treating various diseases. One notable application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that these compounds can protect neurons from oxidative stress and promote neurogenesis.
Beyond its therapeutic potential, 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has also been studied for its use in chemical biology research. Its unique structural features make it an excellent tool for probing protein-protein interactions and signaling pathways. For instance, it has been used to develop probes that can selectively bind to specific protein targets and modulate their activity.
The safety profile of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is another important aspect that has been investigated. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), careful evaluation of its safety and efficacy is essential before advancing it to clinical trials.
In conclusion, 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1427503-04-5) represents a promising scaffold for drug discovery and development. Its unique chemical structure and biological activities make it a valuable candidate for further research in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover new applications and optimize its therapeutic potential for a wide range of diseases.
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